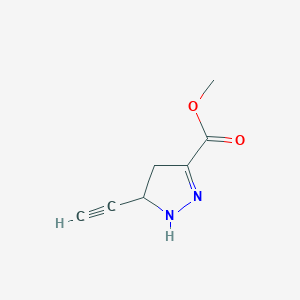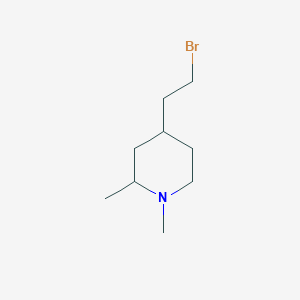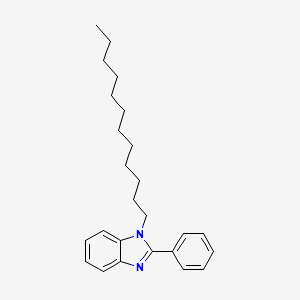
1-N-Dodecyl-2-phenylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-Dodecyl-2-phenylbenzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse range of biological and chemical applications Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Dodecyl-2-phenylbenzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by alkylation with dodecyl bromide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 1-N-Dodecyl-2-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl or phenyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with new functional groups
Wissenschaftliche Forschungsanwendungen
1-N-Dodecyl-2-phenylbenzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antifungal, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of materials with specific properties, such as UV absorbers and optical sensors .
Wirkmechanismus
The mechanism of action of 1-N-Dodecyl-2-phenylbenzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzimidazole: Lacks the dodecyl group, resulting in different chemical properties and applications.
1-N-Dodecylbenzimidazole:
2-(4-Fluorobenzyl)-1H-benzimidazole: Contains a fluorobenzyl group instead of a phenyl group, leading to different pharmacological properties
Uniqueness: 1-N-Dodecyl-2-phenylbenzimidazole is unique due to the presence of both the dodecyl and phenyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This dual substitution pattern contributes to its diverse range of applications and potential as a multifunctional compound .
Eigenschaften
Molekularformel |
C25H34N2 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-dodecyl-2-phenylbenzimidazole |
InChI |
InChI=1S/C25H34N2/c1-2-3-4-5-6-7-8-9-10-16-21-27-24-20-15-14-19-23(24)26-25(27)22-17-12-11-13-18-22/h11-15,17-20H,2-10,16,21H2,1H3 |
InChI-Schlüssel |
TUYUDXFOYHYVOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


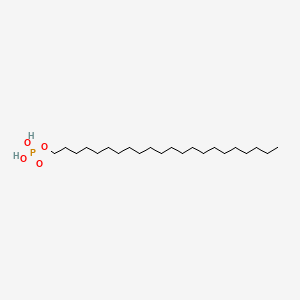
![2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI)](/img/structure/B13810268.png)
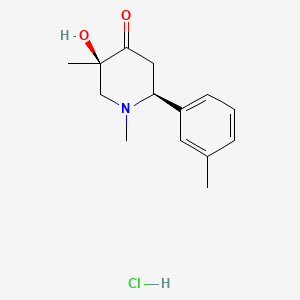

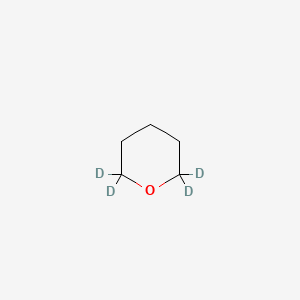
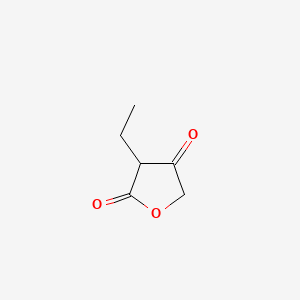
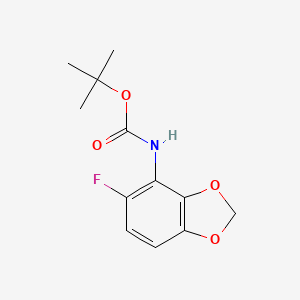
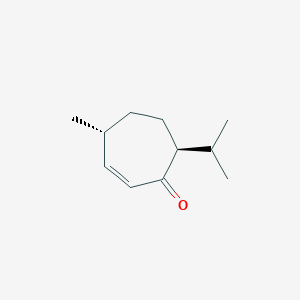

![N-(4-fluorophenyl)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B13810326.png)
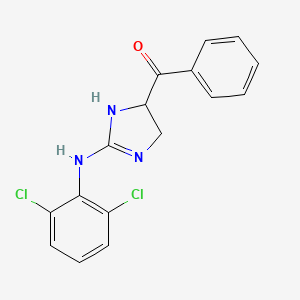
![beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13810336.png)
